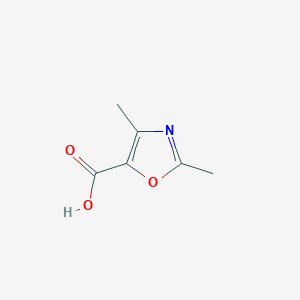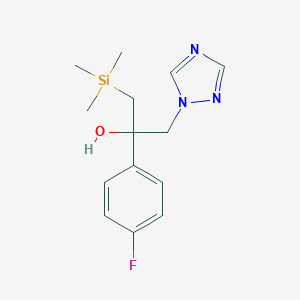
Simeconazole
Overview
Description
Simeconazole is a systemic fungicide belonging to the class of sterol demethylation inhibitors (DMIs). It is characterized by its chemical structure, RS-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol, which has been shown to have significant activity against a variety of plant pathogens. Its systemic properties allow it to be effective in both vapor-phase activity and translaminar movement, meaning it can protect plants from fungal infections by both direct contact and through gaseous diffusion .
Synthesis Analysis
While the synthesis of this compound itself is not detailed in the provided papers, the synthesis of related compounds such as fluconazole has been reported. For instance, a new organic–inorganic molecular salt of fluconazole was synthesized, which could provide insights into the synthesis of similar compounds like this compound . The synthesis of other antifungal agents, such as miconazole and econazole, has been achieved through chemoenzymatic routes, suggesting that similar methods could potentially be applied to this compound .
Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, a fluorophenyl group, and a trimethylsilyl group. The presence of the fluorine atom is significant as it enhances the fungicidal activity of the compound, although it is not indispensable for systemic movement. The trimethylsilyl group contributes to the selectivity of this compound, differentiating its effects on fungi versus plants .
Chemical Reactions Analysis
This compound's chemical reactivity, particularly its ability to undergo metabolic transformations, has been studied in rats. After administration, this compound is metabolized to a hydroxymethyl metabolite (M1), which is further processed into glucuronide, sulfate, silanols, and various dessiloxane compounds . This metabolic pathway is crucial for understanding the environmental fate and potential toxicity of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its systemic activity in plants. Its vapor-phase activity allows it to prevent infections within a radius of several centimeters from the point of application. This compound also exhibits translaminar activity, effectively controlling fungal diseases when applied to one side of a leaf and protecting the other side. Its rapid absorption into plants is demonstrated by its efficacy against barley powdery mildew when applied by soil drench . The compound's permeability through cuticular membranes is superior to other DMIs, indicating its efficient uptake and distribution within plant tissues .
Relevant Case Studies
Several case studies highlight the practical applications of this compound. Field trials in Japan showed that this compound granules are highly effective against rice kernel smut and false smut when applied 1-5 weeks before heading, with the optimal timing being 2-3 weeks before heading . Additionally, the enantioselective determination of this compound in various food products has been developed, showcasing the importance of understanding the stereochemistry of this compound for food safety and environmental monitoring .
Scientific Research Applications
Systemic Activity in Plants
Simeconazole, a sterol demethylation inhibitor (DMI) fungicide, has been studied for its systemic activity in plants. Tsuda, Itoh, and Kato (2004) found that it prevents infection of barley leaves by Blumeria graminis and exhibits significant vapor-phase and translaminar activity, indicating its effectiveness in protecting plants from fungal diseases (Tsuda, Itoh, & Kato, 2004). Additionally, they discovered that this compound is quickly absorbed into barley plants, which is advantageous for timely disease control.
Control of Rice Diseases
In the context of rice cultivation, Tsuda, Sasahara, Ohara, and Kato (2006) conducted field trials in Japan and concluded that this compound granules are highly effective against rice kernel smut and false smut when applied 1-5 weeks before heading. This research suggests its potential as a comprehensive solution for multiple rice diseases (Tsuda, Sasahara, Ohara, & Kato, 2006).
Structural and Derivative Analysis
Another study by Tsuda, Itoh, and Kato (2004) explored the importance of different structural components of this compound for its systemic activity in plants. They determined that the hydroxyl group is crucial for its vapor-phase activity and root translocation, highlighting the role of molecular structure in the fungicide's effectiveness (Tsuda, Itoh, & Kato, 2004).
Enantioselective Determination in Food Products
The enantioselective determination of this compound in food products was investigated by Li, Dong, Xu, Liu, Li, Shan, and Zheng (2011). They developed a method combining gas chromatography and mass spectrometry, which is critical for monitoring this compound residues in food safety analysis (Li et al., 2011).
Enantiomeric Separation Techniques
Feng and Key (2008) performed enantiomeric separation of this compound using high-performance liquid chromatography. Their work contributes to the analytical techniques necessary for the chiral analysis of this compound, which is important in quality control and environmental monitoring (Feng & Key, 2008).
Mechanism of Action
Target of Action
Simeconazole is a broad-spectrum biofungicide that primarily targets the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound acts as an inhibitor of the sterol 14α-demethylase enzyme . By binding to this enzyme, this compound prevents the conversion of lanosterol to ergosterol . This inhibition disrupts the production of ergosterol, leading to alterations in the fungal cell membrane’s composition and permeability .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cell membrane. Inhibition of ergosterol synthesis by this compound leads to an accumulation of 14α-methyl sterols, which alters the cell membrane and impairs the growth and function of the fungus .
Pharmacokinetics
This suggests that after application, it is absorbed and translocated within the plant to exert its fungicidal effects .
Result of Action
The result of this compound’s action is the effective control of a range of diseases, particularly those caused by Rhizoctonia solani Kuhn and Blumeria graminis, on crops such as rice, fruit, soya, and vegetables . By inhibiting ergosterol biosynthesis, this compound disrupts the fungal cell membrane, leading to leakage of cellular contents and ultimately the death of the fungus .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the timing of this compound application can significantly impact its effectiveness. Field tests have shown that a submerged application of this compound granules at 1-5 weeks before heading was highly effective against kernel smut . .
properties
IUPAC Name |
2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3OSi/c1-20(2,3)9-14(19,8-18-11-16-10-17-18)12-4-6-13(15)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABFPHSQTSFWQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(CN1C=NC=N1)(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057980 | |
| Record name | Simeconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149508-90-7 | |
| Record name | Simeconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149508-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Simeconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149508907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Simeconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.630 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIMECONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S74F9FQA9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

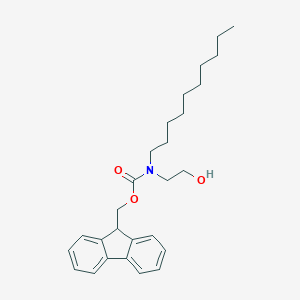
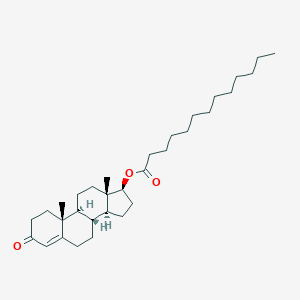

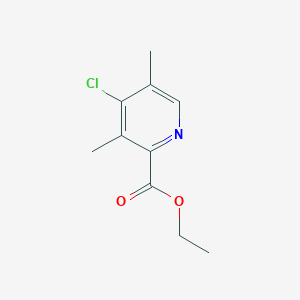
![6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine](/img/structure/B123380.png)
![[(1S,3R)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methylazanium](/img/structure/B123383.png)

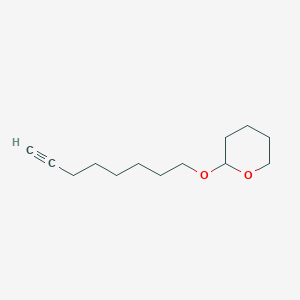
![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
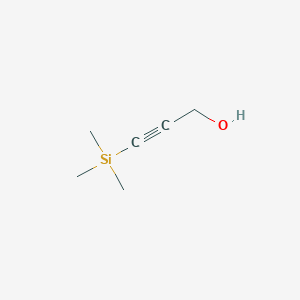
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
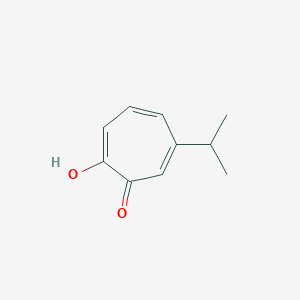
![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)
